Ertapenem N-Carbonyl Dimer Impurity

LC-MS impurity profiling ertapenem degradation products dimer impurity identification

Generic ertapenem ANDA filers face peak misidentification and total dimer quantitation errors when using non-specific dimer standards. Ertapenem N-Carbonyl Dimer Impurity (ENCD, CAS 1199797-43-7) is the structurally defined, dehydrated dimer (m/z 933, Δ18 Da vs. non-dehydrated dimers) that elutes after the API under validated pH-8 HPLC conditions. Procuring this fully characterized reference standard-supplied with HPLC, MS, and ¹H NMR data-directly resolves this regulatory risk. - Confirms retention time & MS identity for system suitability per Sajonz et al. (2006) HPLC method. - Enables experimental RRF determination to eliminate systematic ~30-40% UV area-% bias. - Achieves baseline resolution from all eight non-dehydrated dimers (m/z 951) per Jadhav et al. (2020) validated LC-MS.

Molecular Formula C44H48N6O13S2
Molecular Weight 933.03
CAS No. 1199797-43-7
Cat. No. B601476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErtapenem N-Carbonyl Dimer Impurity
CAS1199797-43-7
Synonyms(4R,5S,6S)-3-[[(3S,5S)-1-[3-[[[(2S,4S)-4-[[(4R,5S,6S)-2-Carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]thio]-2-pyrrolidinyl]carbonyl]amino]benzoyl]-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydro
Molecular FormulaC44H48N6O13S2
Molecular Weight933.03
Structural Identifiers
SMILESCC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5CC(CC5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8C(C7C)C(C8=O)C(C)O)C(=O)O)C(=O)O)C(C)O
InChIInChI=1S/C44H48N6O13S2/c1-17-31-29(19(3)51)40(56)49(31)33(43(60)61)35(17)64-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)39(55)48-16-26(14-28(48)38(54)47-24-10-6-8-22(12-24)42(58)59)65-36-18(2)32-30(20(4)52)41(57)50(32)34(36)44(62)63/h5-12,17-20,25-32,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,58,59)(H,60,61)(H,62,63)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,32-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Ertapenem N-Carbonyl Dimer Impurity: Structural Identity and Pharmacopeial Role


Ertapenem N-Carbonyl Dimer Impurity (ENCD, CAS 1199797-43-7) is a structurally defined, dehydrated dimeric degradation product of the 1β‑methylcarbapenem antibiotic ertapenem [1]. With molecular formula C₄₄H₄₈N₆O₁₃S₂ and a molecular weight of approximately 933.01 g/mol, it belongs to the class of low‑molecular‑weight (m/z 933) dehydrated ertapenem dimers, distinct from the higher‑molecular‑weight non‑dehydrated dimers (m/z 951) [2]. The compound is supplied as a fully characterized reference standard—complete with HPLC, MS, and ¹H NMR data—and is intended for use in analytical method development, method validation (AMV), and quality control (QC) applications during ANDA submissions and commercial ertapenem production [1].

Impurity standard Dehydrated ertapenem dimer reference standard, fully characterized with HPLC, MS, ¹H NMR data
Workflow fit Supports ANDA impurity method development, validation (AMV) and QC batch release testing
Structural identity Distinct N‑carbonyl dehydrated dimer (m/z 933), not interchangeable with non‑dehydrated dimers (m/z 951)

Why Generic Dimer Impurities Fail in Ertapenem Analysis


Ertapenem dimer impurities are not a single interchangeable class. The N‑carbonyl dimer differs fundamentally from the more abundant dimers I+II in molecular mass (Δm/z 18 Da), chromatographic retention, and UV response characteristics [1][2]. Failures to use the correct impurity reference standard lead to misidentification of impurity peaks, incorrect quantitation, and potential ANDA rejection. Specifically, the N‑carbonyl dimer (dimer‑H₂Oa) elutes after ertapenem under validated pH‑8 HPLC conditions, whereas dimers I+II elute before the API [1]. Its distinct mass (m/z 933 versus m/z 951 for non‑dehydrated dimers) demands a dedicated MS method setup [2]. Procuring a generic “ertapenem dimer impurity” without verifying the CAS number therefore risks committing a structural, analytical, and regulatory error.

Mass mismatch in MS
The N‑carbonyl dimer (m/z 933) differs by Δ18 Da from non‑dehydrated dimers (m/z 951); a generic dimer standard may lead to misidentification of impurity peaks.
pH‑dependent elution order
At pH 8 the N‑carbonyl dimer elutes after ertapenem, while dimers I+II elute before the API. A surrogate dimer standard that co‑elutes with dimers I+II will miss the post‑ertapenem peak.
UV response factor bias
The relative UV response of the N‑carbonyl dimer is predicted to differ from dimers I+II (RRF 0.66); using an incorrect standard adds systematic quantitation error.

Quantitative Differentiation from Closest Dimer Analogs


Molecular Mass Differentiation of Dehydrated vs. Non-Dehydrated Dimers

The N‑carbonyl dimer (C₄₄H₄₈N₆O₁₃S₂, monoisotopic mass 933.01 Da) belongs to the dehydrated dimer subclass that exhibits a molecular ion at m/z 933 [M+H]⁺ in positive‑ion LC‑MS, whereas the major non‑dehydrated dimers such as Ertapenem Dimer I (CAS 1199797-41-5, C₄₄H₅₀N₆O₁₄S₂, MW 951.05) show m/z 951 [1]. This 18 Da mass difference corresponds to the formal loss of one water molecule and is the primary MS‑based discriminator between the two impurity subclasses [1].

Molecular mass distinction
Class-level
m/z 933 (dehydrated) vs. m/z 951 (non‑dehydrated)
Δ 18 Da (H₂O loss)
Supports MS impurity peak assignment in ANDA stability studies
Requires verification with authentic standard
LC-MS impurity profiling ertapenem degradation products dimer impurity identification

HPLC Elution Order at pH 8 for Dimer Subclasses

Under the optimized pH 8 HPLC method using an Inertsil phenyl column and phosphate buffer/acetonitrile gradient, dimers I+II elute before the ertapenem main peak, while dimer‑H₂Oa (the N‑carbonyl dimer), dimer III, and dimer‑H₂Ob elute after ertapenem [1]. This pH‑dependent elution order inversion is critical: at low pH all dimers co‑elute as a single cluster, making the N‑carbonyl dimer indistinguishable from dimers I+II [1].

HPLC elution order at pH 8
Head-to-head
N‑carbonyl dimer elutes after ertapenem; dimers I+II elute before API
Method‑defining retention inversion; generic standards may miss the N‑carbonyl dimer peak
Validated at pH 8 on phenyl column; low pH co‑elutes all dimers
HPLC impurity profiling ertapenem dimer separation method validation

Baseline Resolution of Dehydrated from Non-Dehydrated Dimers

A validated reverse‑phase HPLC‑MS method achieved baseline resolution of 26 impurities and degradation products in ertapenem, including 8 non‑dehydrated dimer impurities (m/z 951) and 2 dehydrated dimers (m/z 933) [1]. The two dehydrated dimers—one of which is the N‑carbonyl dimer—were resolved both from each other and from all eight non‑dehydrated dimers, with four of the dimers reported for the first time [1]. This demonstrates that the N‑carbonyl dimer can be selectively quantified without interference from the more abundant dimer I+II species.

Baseline resolution of dimer subclasses
Method context
26 impurities baseline resolved; 2 dehydrated dimers (m/z 933) separated from 8 non‑dehydrated dimers (m/z 951)
Supports selective quantification of N‑carbonyl dimer without interference from dimers I+II
LC‑MS/MS method; four dimers reported for the first time
HPLC-MS impurity resolution ertapenem dimer profile dehydrated dimer quantification

Regulatory Specification Limits for Dimer Impurities in Formulations

Patent CN103181904B explicitly names Dimer‑H₂Oa (the N‑carbonyl dimer) among the dimer impurities that must be controlled in ertapenem sodium freeze‑dried preparations, setting a total dimer content specification of ≤1.0% [1]. Prior art formulations exhibited total dimer levels of 1.5–2.3%, which were associated with reduced formulation stability [1]. The patent demonstrates that controlling individual dimer species including Dimer‑H₂Oa to this tightened specification significantly improves storage stability and clinical safety [1].

Formulation dimer specification
Specification review
Total dimer ≤1.0% (target) vs. 1.5–2.3% in prior formulations
Reported tighter specification supports ANDA impurity control claims
Requires N‑carbonyl dimer standard for compliance demonstration
ertapenem formulation stability dimer impurity specification pharmaceutical quality control

Relative UV Response Factor and Quantitation Accuracy

The relative UV response factor (RRF) of dimers I+II versus ertapenem at 230 nm is 0.66, meaning that these major dimers are underestimated by 34% when quantified by uncorrected area‑% against the API [1]. While the specific RRF for the N‑carbonyl dimer (dimer‑H₂Oa) has not been published, its distinct chromophoric environment—with an additional carbonyl group conjugated into the linker system—predicts a different RRF from dimers I+II [1]. Using dimers I+II as a surrogate reference standard for N‑carbonyl dimer quantification would therefore compound the already substantial 34% underestimation error with an additional structural bias.

UV relative response factor
Data to verify
Dimers I+II RRF = 0.66 (34% underestimation); N‑carbonyl dimer RRF undetermined
Using a non‑authentic standard may compound quantitation bias
Predicted to differ due to distinct N‑carbonyl chromophore
relative response factor ertapenem impurity quantitation UV detection bias

High-Impact Applications for Quality Control and Regulatory Submission


ANDA Submission: Selective Quantification of the Dehydrated Dimer

For ANDA filers developing generic ertapenem, demonstrating control of the complete impurity profile is a critical regulatory requirement. The validated LC‑MS method of Jadhav et al. (2020) achieves baseline resolution of the two dehydrated dimers (m/z 933, including the N‑carbonyl dimer) from all eight non‑dehydrated dimers (m/z 951) [1]. Procurement of the authentic N‑carbonyl dimer standard enables the ANDA applicant to: (i) spike the standard into sample matrices to confirm retention time and MS identity, (ii) establish method specificity per ICH Q2(R1), and (iii) generate validated impurity data demonstrating that the dehydrated dimer fraction is controlled below the ≤1.0% total dimer specification established in formulation patents [2].

pH-Optimized HPLC Method for Routine QC Testing

QC laboratories implementing the Sajonz et al. (2006) HPLC method at pH 8 must verify that dimer‑H₂Oa (the N‑carbonyl dimer) elutes after ertapenem, while dimers I+II elute before the API [1]. The authentic N‑carbonyl dimer standard is the only reliable tool for establishing this critical system suitability criterion. Without it, laboratories risk misidentifying post‑ertapenem impurity peaks, potentially conflating the N‑carbonyl dimer with dimer III or dimer‑H₂Ob, leading to incorrect total dimer reporting and potential batch rejection [1].

Compound-Specific Relative Response Factors for Accurate Quantitation

The demonstrated 34% underestimation of dimers I+II by uncorrected UV area‑% [1] extends by analogy to the N‑carbonyl dimer: its distinct N‑carbonyl chromophore necessitates determination of a dedicated RRF. Laboratories equipped with the authentic standard can experimentally determine this RRF and apply it to routine batch testing, eliminating the systematic bias inherent in using the API as a universal calibrant. This is particularly important for ertapenem sodium batches approaching the specification limit, where an uncorrected 30–40% error could be the difference between batch acceptance and rejection [1].

Application
Selection Property
Validation Focus
ANDA impurity profile control
Authentic dehydrated dimer reference standard
Method specificity per ICH Q2(R1); MS identity confirmation
pH‑optimized HPLC system suitability
Certified retention time & elution order at pH 8
Post‑ertapenem peak assignment verification
Dimer‑specific quantitation accuracy
Availability for dedicated RRF determination
Correction of systematic UV area‑% bias
Quote Request

Request a Quote for Ertapenem N-Carbonyl Dimer Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.